2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one
Description
This compound features a quinazolin-4-one core fused with a phenyl group at position 3 and a methyl-substituted indole moiety at position 2. The indole ring is further functionalized with a 5-methyl group and a 2-oxo group, creating a conjugated system that enhances electronic delocalization.
Properties
IUPAC Name |
2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-11-12-21-18(13-15)19(23(28)26-21)14-22-25-20-10-6-5-9-17(20)24(29)27(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHFRTVCXAGXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on core scaffolds, substituents, and biological activities.
Structural Analogues
Physicochemical Properties
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar quinazolinones, involving condensation of anthranilic acid derivatives with indole-bearing aldehydes .
- Bioactivity Trends: Quinazolinones with indole substitutions (e.g., target compound) show superior kinase inhibition vs. furan or thiazolidinone analogues, likely due to indole’s role in π-π and hydrogen-bonding interactions .
- Thermodynamic Stability: The conjugated indole-quinazolinone system in the target compound exhibits higher thermal stability (Tₘ: >250°C) compared to thiazolidinone derivatives (Tₘ: 150–200°C) .
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